![molecular formula C9H20O3Si2 B13793776 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55191-13-4](/img/structure/B13793776.png)
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound with the molecular formula C9H20O3Si2 and a molecular weight of 232.4243 . It is also known by other names such as pyruvic acid, bis(trimethylsilyl)-, and acrylic acid, trimethylsiloxy-, trimethylsilyl ester . This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups.
Vorbereitungsmethoden
The synthesis of 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of pyruvic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as fluoride ions.
Hydrolysis: The ester can be hydrolyzed to form the corresponding acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several scientific research applications:
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the interaction of its functional groups with various molecular targets. The trimethylsilyl groups protect hydroxyl groups from unwanted reactions, allowing for selective modifications. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester can be compared with similar compounds such as:
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, ethyl ester: This compound has an ethyl ester group instead of a trimethylsilyl ester group.
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propoxy]propyl ester: This compound has additional functional groups and a more complex structure.
The uniqueness of this compound lies in its specific combination of functional groups, which provides unique reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
55191-13-4 |
|---|---|
Molekularformel |
C9H20O3Si2 |
Molekulargewicht |
232.42 g/mol |
IUPAC-Name |
trimethylsilyl 2-trimethylsilyloxyprop-2-enoate |
InChI |
InChI=1S/C9H20O3Si2/c1-8(11-13(2,3)4)9(10)12-14(5,6)7/h1H2,2-7H3 |
InChI-Schlüssel |
WRBWZWGIWNGSRX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


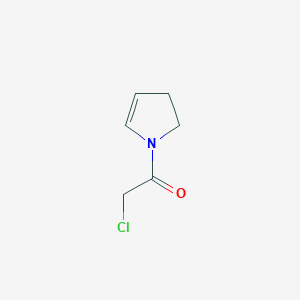

![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)

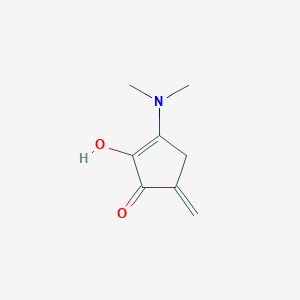
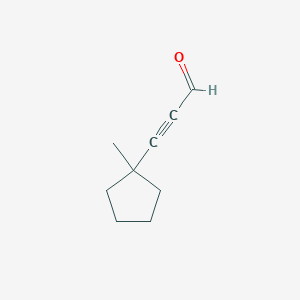
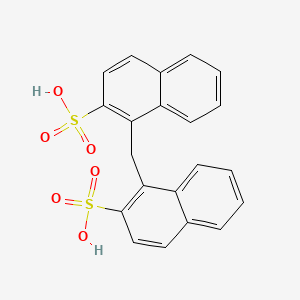
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)
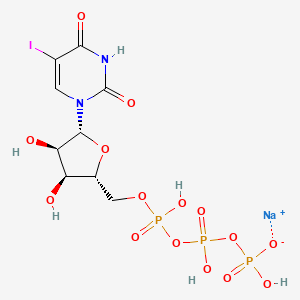
![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)

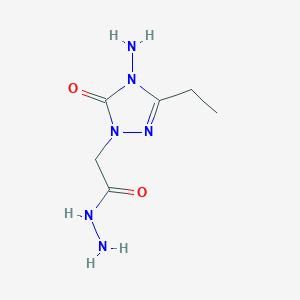
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)

